molecular formula C15H17NS B3023421 4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline CAS No. 62248-50-4

4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline

Cat. No. B3023421
CAS RN: 62248-50-4
M. Wt: 243.4 g/mol
InChI Key: SIIBXVIBBSAWCM-UHFFFAOYSA-N
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Description

4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline is a chemical compound that belongs to the class of aniline derivatives. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound has a CAS Number of 62248-50-4 and a molecular weight of 243.37 .


Molecular Structure Analysis

The IUPAC name of the compound is 4-[(4-isopropylphenyl)sulfanyl]aniline . The InChI code is 1S/C15H17NS/c1-11(2)12-3-7-14(8-4-12)17-15-9-5-13(16)6-10-15/h3-11H,16H2,1-2H3 . Unfortunately, the specific details about the molecular structure analysis are not available in the search results.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Parkinson’s Disease Research

4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline: (referred to as PPSA hereafter) has been investigated in the context of Parkinson’s disease. This neurodegenerative disorder is characterized by the loss of dopamine-generating cells in the substantia nigra. One key enzyme involved in dopamine synthesis is tyrosine hydroxylase (TH) . Researchers have explored PPSA’s interaction with TH through molecular docking studies . The binding of PPSA within a deep narrow groove lined with polar aromatic and acidic residues in TH suggests its potential as a candidate therapeutic. Further in vitro and in vivo characterization is warranted.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(4-propan-2-ylphenyl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NS/c1-11(2)12-3-7-14(8-4-12)17-15-9-5-13(16)6-10-15/h3-11H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIBXVIBBSAWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20491613
Record name 4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline

CAS RN

62248-50-4
Record name 4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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